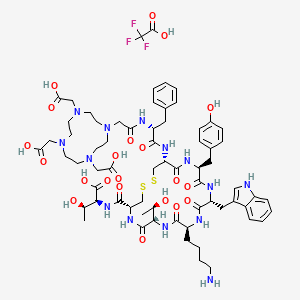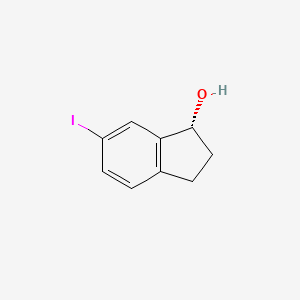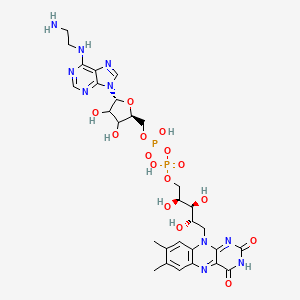
N6-(2-Aminoethyl)-FAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(2-Aminoethyl)-FAD is a derivative of flavin adenine dinucleotide (FAD), which is a crucial coenzyme involved in various biological redox reactions. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in biochemical processes, particularly in electron transport chains and enzymatic reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N6-(2-Aminoethyl)-FAD typically involves the modification of FAD through a series of chemical reactions. One common method includes the reaction of FAD with 2-aminoethanol under controlled conditions to introduce the aminoethyl group at the N6 position. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and achieve the desired quality.
化学反応の分析
Types of Reactions: N6-(2-Aminoethyl)-FAD undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electron carrier.
Reduction: It can be reduced to its corresponding reduced form, playing a role in redox cycles.
Substitution: The aminoethyl group can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N6-(2-Aminoethyl)-FAD has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various catalytic reactions.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the development of biosensors and bioelectronic devices.
作用機序
The mechanism of action of N6-(2-Aminoethyl)-FAD involves its role as a coenzyme in redox reactions. It facilitates the transfer of electrons between different molecules, thereby participating in the electron transport chain. The molecular targets include various enzymes such as oxidoreductases, which rely on this compound for their catalytic activity.
類似化合物との比較
Flavin Mononucleotide (FMN): Another flavin derivative involved in redox reactions.
Riboflavin (Vitamin B2): The precursor of FAD and FMN.
N6-(2-Aminoethyl)-FMN: A similar compound with an aminoethyl group attached to FMN.
Uniqueness: N6-(2-Aminoethyl)-FAD is unique due to its specific structural modification, which enhances its electron transfer capabilities and makes it suitable for specialized biochemical applications. Its ability to participate in a wide range of redox reactions sets it apart from other similar compounds.
特性
分子式 |
C29H38N10O15P2 |
|---|---|
分子量 |
828.6 g/mol |
IUPAC名 |
[[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1 |
InChIキー |
LKBRRUYMANUILL-ACIPAAFXSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


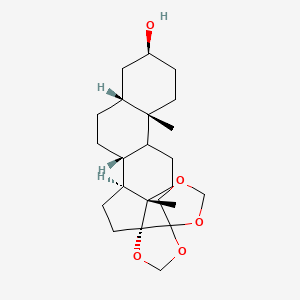

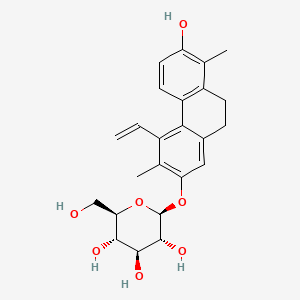
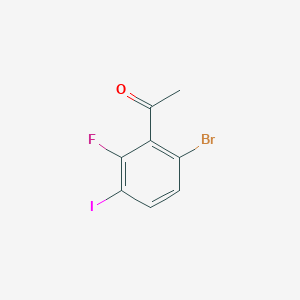
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

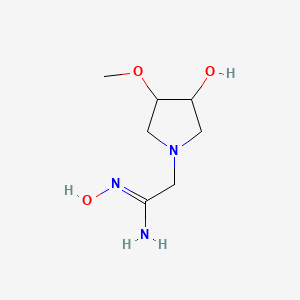
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
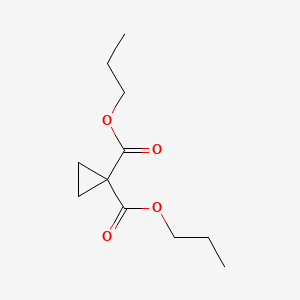
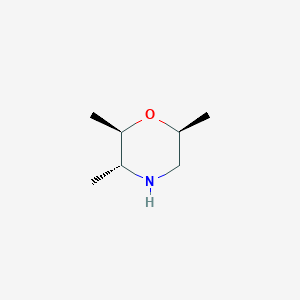
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
